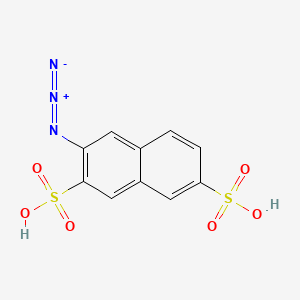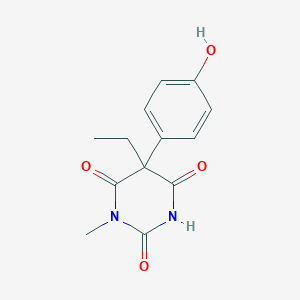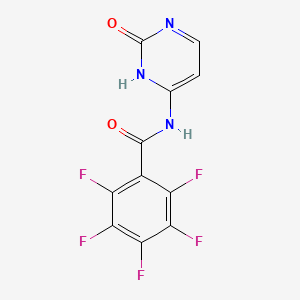
Physcion 8-gentiobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physcion 8-gentiobioside is an anthraquinone glycoside isolated from the roots of rhubarb (Rheum spp.) . It is known for its various biological activities and is used in traditional medicine. The compound has a molecular formula of C28H32O15 and a molecular weight of 608.54 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Physcion 8-gentiobioside can be synthesized through the glycosylation of physcion with gentiobiose. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts include Lewis acids such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from rhubarb roots. The roots are dried, powdered, and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Physcion 8-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form physcion, which is a simpler anthraquinone derivative.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Physcion
Reduction: Dihydro-physcion derivatives
Substitution: Various acylated and alkylated derivatives
Aplicaciones Científicas De Investigación
Physcion 8-gentiobioside has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and hepatoprotective effects.
Industry: Used in the development of natural dyes and pigments.
Mecanismo De Acción
Physcion 8-gentiobioside exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes such as topoisomerase II, which is involved in DNA replication. The compound also modulates signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Physcion: A simpler anthraquinone derivative with similar biological activities.
Emodin: Another anthraquinone with potent antimicrobial and anticancer properties.
Chrysophanol: Known for its anti-inflammatory and hepatoprotective effects.
Uniqueness
Physcion 8-gentiobioside is unique due to its glycosidic linkage, which enhances its solubility and bioavailability compared to other anthraquinones. This makes it more effective in certain biological applications .
Propiedades
Número CAS |
84268-38-2 |
|---|---|
Fórmula molecular |
C28H32O15 |
Peso molecular |
608.5 g/mol |
Nombre IUPAC |
1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H32O15/c1-9-3-11-17(13(30)4-9)22(34)18-12(19(11)31)5-10(39-2)6-14(18)41-28-26(38)24(36)21(33)16(43-28)8-40-27-25(37)23(35)20(32)15(7-29)42-27/h3-6,15-16,20-21,23-30,32-33,35-38H,7-8H2,1-2H3 |
Clave InChI |
YMXXCMGLMRYEQD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |
SMILES isomérico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H](C([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |
Sinónimos |
physcion diglucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)








![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)
